molecular formula C12H14N2O3 B12185397 4-[(N-prop-2-enylcarbamoyl)methoxy]benzamide

4-[(N-prop-2-enylcarbamoyl)methoxy]benzamide

Cat. No.: B12185397
M. Wt: 234.25 g/mol
InChI Key: QPVPFISRCJAUKZ-UHFFFAOYSA-N
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Description

4-[(N-prop-2-enylcarbamoyl)methoxy]benzamide is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, biology, and industry due to their unique structural properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(N-prop-2-enylcarbamoyl)methoxy]benzamide typically involves the condensation of 4-hydroxybenzamide with N-prop-2-enylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-[(N-prop-2-enylcarbamoyl)methoxy]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride to yield amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often facilitated by the presence of a leaving group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted benzamides.

Scientific Research Applications

4-[(N-prop-2-enylcarbamoyl)methoxy]benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an inhibitor of specific enzymes or proteins.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[(N-prop-2-enylcarbamoyl)methoxy]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Methoxy-N-methylbenzamide
  • N,N-Dimethylbenzamide
  • N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide

Uniqueness

4-[(N-prop-2-enylcarbamoyl)methoxy]benzamide is unique due to its specific structural features, such as the presence of the N-prop-2-enylcarbamoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications in various scientific fields.

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

4-[2-oxo-2-(prop-2-enylamino)ethoxy]benzamide

InChI

InChI=1S/C12H14N2O3/c1-2-7-14-11(15)8-17-10-5-3-9(4-6-10)12(13)16/h2-6H,1,7-8H2,(H2,13,16)(H,14,15)

InChI Key

QPVPFISRCJAUKZ-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)COC1=CC=C(C=C1)C(=O)N

Origin of Product

United States

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